![molecular formula C11H11BrN2O3 B14783451 Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate](/img/structure/B14783451.png)
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is a chemical compound with the molecular formula C12H13BrN2O3 It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate typically involves the bromination of a quinoxaline derivative followed by esterification. One common method starts with the bromination of 3-oxo-1,2,3,4-tetrahydroquinoxaline using bromine in an organic solvent such as acetic acid. The resulting brominated intermediate is then reacted with methyl acetate in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors might be used to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted quinoxaline derivatives.
Reduction: Formation of hydroxylated quinoxaline derivatives.
Oxidation: Formation of quinoxaline derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(9-bromo-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)acetate: Another brominated quinoxaline derivative with similar structural features.
Quinoxaline Derivatives: Compounds with variations in the substituents on the quinoxaline ring.
Uniqueness
Methyl 2-[(2S)-7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and ester group make it a versatile intermediate for further chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C11H11BrN2O3 |
|---|---|
Molekulargewicht |
299.12 g/mol |
IUPAC-Name |
methyl 2-(7-bromo-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16) |
InChI-Schlüssel |
JLPRDUARBMPJMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


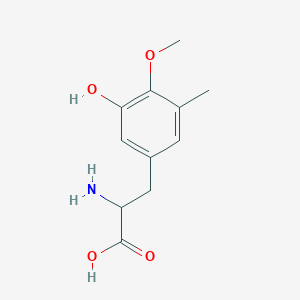
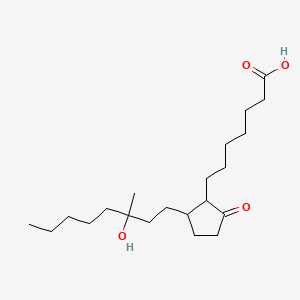
![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

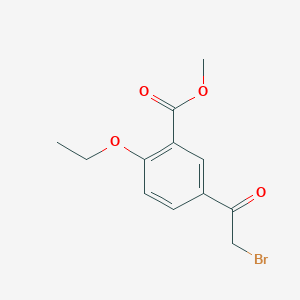
![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
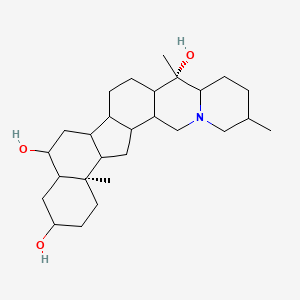

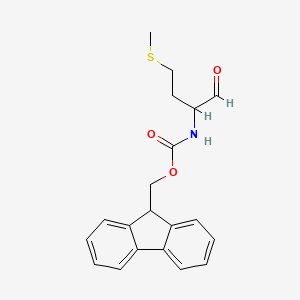
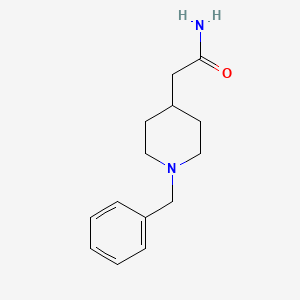
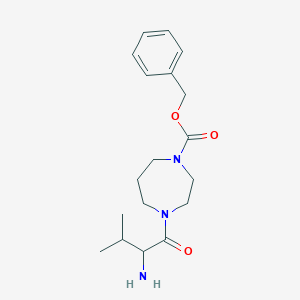
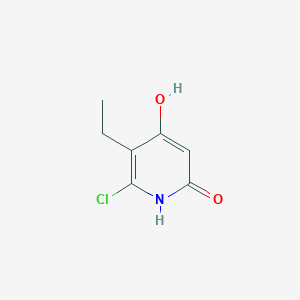
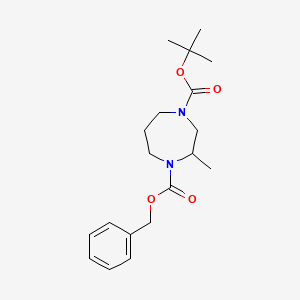
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]propanamide](/img/structure/B14783447.png)
